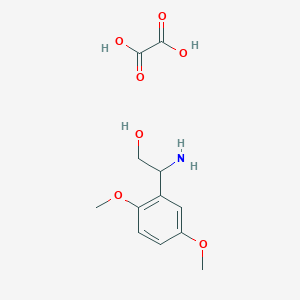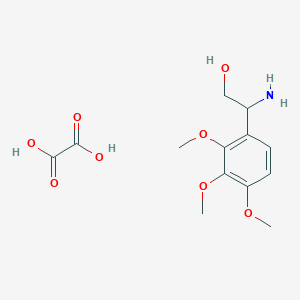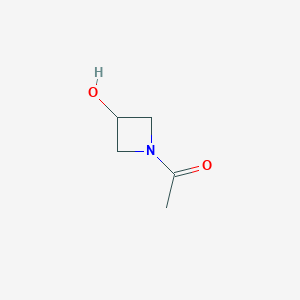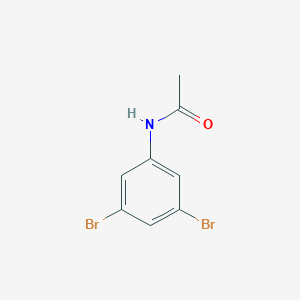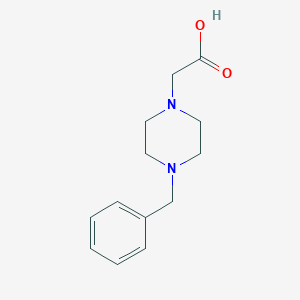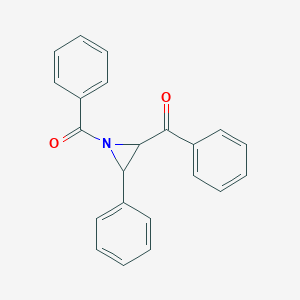
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone, also known as BPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. BPM belongs to the class of aziridines, which are known for their unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components. This leads to DNA damage and the activation of cell death pathways. This compound has been shown to induce DNA damage through the formation of DNA adducts, which can trigger apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of this compound on human health. This compound has been shown to have a high selectivity for cancer cells, with minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone in lab experiments is its high selectivity for cancer cells, which allows for the targeted treatment of cancer cells without affecting normal cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone research include the development of more efficient synthesis methods, the optimization of this compound formulations for in vivo use, and the evaluation of this compound in clinical trials for cancer treatment. Additionally, further studies are needed to determine the long-term effects of this compound on human health and to explore its potential as an antimicrobial agent.
In conclusion, this compound is a synthetic compound with potential as an anticancer and antimicrobial agent. The mechanism of action of this compound involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components, leading to DNA damage and the activation of cell death pathways. While this compound has a low toxicity profile and high selectivity for cancer cells, further studies are needed to determine its long-term effects on human health and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the reaction between benzophenone and phenylhydrazine in the presence of an acid catalyst. The resulting product is then treated with sodium hydroxide to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits cancer cell proliferation, and reduces tumor growth in animal models. This compound has also been shown to have potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propriétés
Numéro CAS |
24290-58-2 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(1-benzoyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17NO2/c24-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)23(20)22(25)18-14-8-3-9-15-18/h1-15,19-20H |
Clé InChI |
NWHZCAHINMSRQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Autres numéros CAS |
24290-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





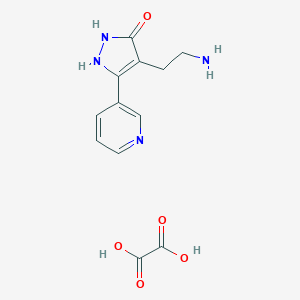
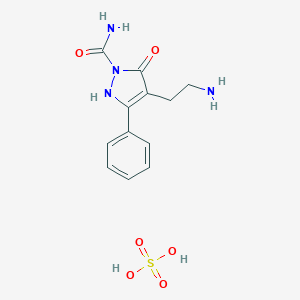
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

